molecular formula C11H9NO2S B3136365 3-(Benzyloxy)isothiazole-5-carbaldehyde CAS No. 415724-80-0

3-(Benzyloxy)isothiazole-5-carbaldehyde

Cat. No.: B3136365
CAS No.: 415724-80-0
M. Wt: 219.26 g/mol
InChI Key: YREZLGBDUDWDEB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isothiazole-5-carbaldehyde is a chemical compound that belongs to the class of isothiazoles, which are five-membered sulfur-containing heterocycles. This compound is characterized by the presence of a benzyloxy group attached to the isothiazole ring at the third position and an aldehyde group at the fifth position. Isothiazoles are known for their unique properties and are widely utilized in medicinal chemistry and organic synthesis due to the presence of two electronegative heteroatoms in a 1,2-relationship .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)isothiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the synthesis may involve the use of sodium sulfide and chloramine in a two-step addition/cyclization sequence at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal-catalyzed approaches and functionalization strategies to deliver the desired compound with various sensitive functional groups .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)isothiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzyloxy)isothiazole-5-carbaldehyde has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzyloxy)isothiazole-5-carbaldehyde include other isothiazole derivatives such as:

  • 3-(Benzyloxy)isoxazole-5-carbaldehyde
  • 3-(Methoxy)isothiazole-5-carbaldehyde
  • 3-(Phenoxy)isothiazole-5-carbaldehyde

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-phenylmethoxy-1,2-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZLGBDUDWDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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